molecular formula C17H10ClF2NO3 B5864328 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5864328
M. Wt: 349.7 g/mol
InChI Key: DIWMXHFVDDGUQX-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDFO, is a synthetic compound that has been studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research on 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of novel derivatives with improved properties.

Synthesis Methods

2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-chloro-4,5-difluoroaniline and 4-methoxybenzaldehyde, followed by cyclization with ethyl chloroformate and sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound has been optimized to improve yield and purity.

Scientific Research Applications

2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2NO3/c1-23-10-4-2-9(3-5-10)6-15-17(22)24-16(21-15)11-7-13(19)14(20)8-12(11)18/h2-8H,1H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMXHFVDDGUQX-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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